molecular formula C14H7F2NO2 B11440397 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione

Cat. No.: B11440397
M. Wt: 259.21 g/mol
InChI Key: IIJMBMUWXGKGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioactivity, making it a valuable target for research and development in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 4-fluoroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole-1,3-dione derivative. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione stands out due to its dual fluorine substitution, which enhances its chemical stability and biological activity. This makes it a more potent and versatile compound compared to its analogs, which may have only one fluorine atom or different substituents .

Properties

Molecular Formula

C14H7F2NO2

Molecular Weight

259.21 g/mol

IUPAC Name

5-fluoro-2-(4-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7F2NO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H

InChI Key

IIJMBMUWXGKGFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)F

Origin of Product

United States

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